molecular formula C30H51N5O6 B598683 N-(1,3-Dihydroxyoctadecan-2-YL)-6-[(7-nitro-2,1,3-benzoxadiazol-4-YL)amino]hexanamide CAS No. 114301-95-0

N-(1,3-Dihydroxyoctadecan-2-YL)-6-[(7-nitro-2,1,3-benzoxadiazol-4-YL)amino]hexanamide

Cat. No. B598683
M. Wt: 577.767
InChI Key: GEZLBJRDZRUTOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1,3-Dihydroxyoctadecan-2-YL)-6-[(7-nitro-2,1,3-benzoxadiazol-4-YL)amino]hexanamide” is a highly fluorescent 7-nitro-2,1,3-benzoxadiazol-4-yl-lipid (NBD-lipid) analogue . These analogues are widely used to examine lipid transport and membrane structure .


Synthesis Analysis

The synthesis of NBD-lipid analogues involves chemically modifying NBD-labeled lipids in both artificial and biological membranes . This is achieved by treating fluorescently labeled membranes with dithionite (S2O4 (-2)) .


Molecular Structure Analysis

The molecular formula of this compound is C47H86N5O11P . It has a formula weight of 928.186 and an exact mass of 927.606 .


Chemical Reactions Analysis

When small unilamellar vesicles containing NBD-labeled phospholipids are reacted with dithionite, only the fluorescent lipid located on the outer leaflet of the vesicles’ bilayer is reduced . Seven different NBD-lipid analogues, including a fluorescent sterol, were reduced by treatment with dithionite to nonfluorescent 7-amino-2,1,3-benzoxadiazol-4-yl-lipid derivatives .


Physical And Chemical Properties Analysis

This compound is hygroscopic and light-sensitive .

Scientific Research Applications

Fluorescence Assays and Lipid Membrane Studies

N-(1,3-Dihydroxyoctadecan-2-YL)-6-[(7-nitro-2,1,3-benzoxadiazol-4-YL)amino]hexanamide and its analogues are used in fluorescence assays to study phospholipid membrane asymmetry. McIntyre and Sleight (1991) developed a method to chemically modify NBD-labeled lipids in membranes, which can be utilized in biochemical investigations, including measuring phospholipid translocase activity (McIntyre & Sleight, 1991).

Redox Reactions and Membrane Potential Studies

Alakoskela and Kinnunen (2001) explored how membrane dipole potential influences the redox reaction rate and fluorescence properties of NBD-labeled lipids, demonstrating its potential in studying membrane-related processes (Alakoskela & Kinnunen, 2001).

Kinetics of Amphiphile Transfer

Nichols and Pagano (1982) used resonance energy transfer to study the transfer kinetics of NBD-labeled lipids between vesicles, providing insights into lipid transport mechanisms (Nichols & Pagano, 1982).

Structure and Photophysical Behavior of Derivatives

Saha (2002) analyzed the crystal structures of 4-amino derivatives of 7-nitro-2,1,3-benzoxadiazole to understand their photophysical behavior, which is crucial for their application in scientific research (Saha, 2002).

Use as Fluorescent Probes

Oe, Ikuta, and Toyo’oka (2002) synthesized and characterized derivatives of N-(1,3-Dihydroxyoctadecan-2-YL)-6-[(7-nitro-2,1,3-benzoxadiazol-4-YL)amino]hexanamide as fluorescent probes for receptor assays and immunoassays (Oe, Ikuta, & Toyo’oka, 2002).

Chiral Fluorescent Derivatization Reagents

Al-Kindy et al. (1998) synthesized derivatives for the resolution of enantiomers of amines by high-performance liquid chromatography, highlighting its application in analytical chemistry (Al-Kindy et al., 1998).

Anticancer Activity

Sha et al. (2018) investigated NBD derivatives, particularly 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol, for their anticancer activity, providing a basis for their clinical application in cancer treatment (Sha et al., 2018).

Future Directions

The method of chemically modifying NBD-labeled lipids can be used to prepare asymmetrically labeled liposomes and to measure transverse-membrane asymmetry in vesicles . This method should be useful in many biochemical investigations, including the measurement of phospholipid translocase activity .

properties

IUPAC Name

N-(1,3-dihydroxyoctadecan-2-yl)-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H51N5O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-27(37)25(23-36)32-28(38)19-16-14-17-22-31-24-20-21-26(35(39)40)30-29(24)33-41-34-30/h20-21,25,27,31,36-37H,2-19,22-23H2,1H3,(H,32,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZLBJRDZRUTOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H51N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693945
Record name N-(1,3-Dihydroxyoctadecan-2-yl)-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

577.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-Dihydroxyoctadecan-2-YL)-6-[(7-nitro-2,1,3-benzoxadiazol-4-YL)amino]hexanamide

CAS RN

114301-95-0
Record name N-(1,3-Dihydroxyoctadecan-2-yl)-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-Dihydroxyoctadecan-2-YL)-6-[(7-nitro-2,1,3-benzoxadiazol-4-YL)amino]hexanamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-Dihydroxyoctadecan-2-YL)-6-[(7-nitro-2,1,3-benzoxadiazol-4-YL)amino]hexanamide
Reactant of Route 3
Reactant of Route 3
N-(1,3-Dihydroxyoctadecan-2-YL)-6-[(7-nitro-2,1,3-benzoxadiazol-4-YL)amino]hexanamide
Reactant of Route 4
N-(1,3-Dihydroxyoctadecan-2-YL)-6-[(7-nitro-2,1,3-benzoxadiazol-4-YL)amino]hexanamide
Reactant of Route 5
N-(1,3-Dihydroxyoctadecan-2-YL)-6-[(7-nitro-2,1,3-benzoxadiazol-4-YL)amino]hexanamide
Reactant of Route 6
N-(1,3-Dihydroxyoctadecan-2-YL)-6-[(7-nitro-2,1,3-benzoxadiazol-4-YL)amino]hexanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.